2-(4-BROMOPHENOXY)-1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Description
2-(4-Bromophenoxy)-1-[4-(ethanesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic small molecule featuring a piperazine core substituted with an ethanesulfonyl group and a bromophenoxy-acetyl moiety. The ethanesulfonyl group enhances solubility compared to bulkier aryl sulfonyl substituents, while the bromophenoxy group may influence lipophilicity and binding interactions. Synthesis likely involves bromoacetyl chloride coupling with substituted piperazines, as seen in related compounds .
Properties
IUPAC Name |
2-(4-bromophenoxy)-1-(4-ethylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-2-22(19,20)17-9-7-16(8-10-17)14(18)11-21-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJWIOIXUJLFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
WAY-243251 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-243251 has been primarily studied for its antimalarial activity. It has shown efficacy in vitro and in vivo against various strains of Plasmodium falciparum. The compound has also been evaluated for its potential to prevent the transmission of malaria by affecting the sporogonic development of the parasite in mosquitoes .
In addition to its antimalarial properties, WAY-243251 may have applications in other areas of infectious disease research. Its ability to target specific pathways and molecular targets makes it a valuable compound for further investigation .
Mechanism of Action
WAY-243251 exerts its antimalarial effects by targeting the blood schizonticidal stage of the Plasmodium falciparum life cycle. It is believed to interfere with the parasite’s ability to replicate and survive within red blood cells. The exact molecular targets and pathways involved in this process are still under investigation, but it is known to be effective against both drug-susceptible and drug-resistant strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
The piperazine ring’s substituents significantly impact physicochemical and biological properties:
- Aryl Sulfonyl (e.g., 4-Fluorophenyl Sulfonyl in ) : Introduces aromaticity and electron-withdrawing effects, which may enhance binding via π-π interactions but reduce solubility .
- Benzhydryl () : Bulkier substituents increase molecular weight (417.5 g/mol) and lipophilicity, likely affecting blood-brain barrier penetration .
Phenoxy Group Modifications
- 4-Bromophenoxy (Target Compound): Bromine’s high lipophilicity and van der Waals radius may optimize hydrophobic binding pockets.
- Methoxyphenyl Sulfonyl () : Electron-donating methoxy groups could alter electronic profiles, impacting receptor affinity .
Heterocycle Core Differences
- Piperazine (Target Compound) : The dual nitrogen atoms enable hydrogen bonding, enhancing solubility and target engagement.
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
